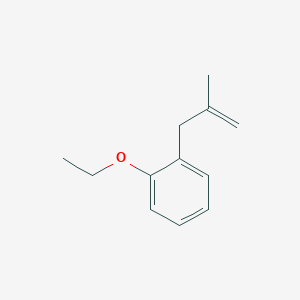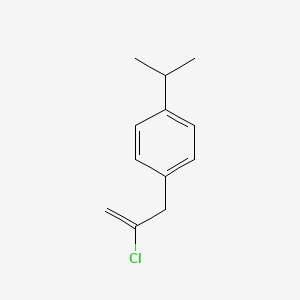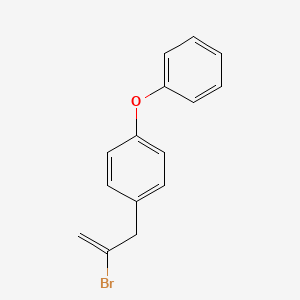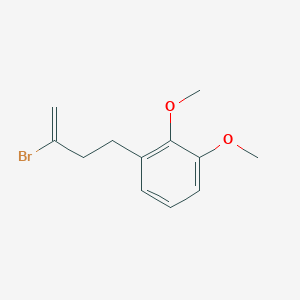
2-Methyl-3-(4-n-pentylphenyl)-1-propene
説明
2-Methyl-3-(4-n-pentylphenyl)-1-propene is a useful research compound. Its molecular formula is C15H22 and its molecular weight is 202.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Synthesis and Modification Research in polymer science has explored the synthesis and modification of olefins with bulky substituents, focusing on their applications in creating materials with unique properties. Olefins, such as 2-Methyl-3-(4-n-pentylphenyl)-1-propene, are investigated for their potential in producing polymers with altered glass transition temperatures and solubility characteristics. These modifications can lead to materials with enhanced performance in various applications, including advanced plastics and specialty polymers with high resistance to solvents and temperature variations. Studies have shown that incorporating bulky substituents into olefins can significantly impact the resulting polymers' physical properties, opening new avenues for material science and engineering (Reenen et al., 2004).
Electrochemical Synthesis The electrochemical synthesis of carboxylic acids from alkenes in the presence of carbon dioxide represents another application area for olefins like this compound. This process involves the reductive coupling of alkenes with CO2 to produce valuable carboxylic acids, which are crucial intermediates in the chemical industry for producing pharmaceuticals, agrochemicals, and polymers. The utilization of CO2 as a C1-synthon in these reactions not only offers a route to synthesize important chemicals but also contributes to carbon recycling efforts, making the process environmentally beneficial (Bringmann & Dinjus, 2001).
Optical and Electronic Applications In the field of optoelectronics, the third-order nonlinear optical properties of compounds derived from alkenes such as this compound are of interest. These properties are crucial for developing optical limiters, switches, and modulators used in telecommunications, information processing, and photonic devices. Studies on propane hydrazides, for example, have explored their potential in these applications, indicating the broader relevance of modified olefins in creating materials with tailored optical responses (Naseema et al., 2012).
Catalysis and Reaction Pathways Olefins like this compound are also significant in catalysis and reaction pathway studies. Research has focused on understanding the mechanisms of olefin transformations, such as the methanol-to-olefins (MTO) process, where olefins serve as intermediates or products. These studies help in designing more efficient catalysts and processes for converting methanol into valuable olefins, showcasing the importance of olefins in industrial chemistry and sustainable chemical production (Wu et al., 2011).
特性
IUPAC Name |
1-(2-methylprop-2-enyl)-4-pentylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-4-5-6-7-14-8-10-15(11-9-14)12-13(2)3/h8-11H,2,4-7,12H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYLAPQRZNAVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)

![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)







